molecular formula C7H6O3 B190485 Sesamol CAS No. 533-31-3

Sesamol

Cat. No. B190485
CAS RN: 533-31-3
M. Wt: 138.12 g/mol
InChI Key: LUSZGTFNYDARNI-UHFFFAOYSA-N
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Description

Sesamol is a natural organic compound found in sesame seeds and sesame oil . It is a white crystalline solid that is a derivative of phenol . It is sparingly soluble in water, but miscible with most oils . It has anti-inflammatory, antioxidant, antidepressant, and neuroprotective properties .


Synthesis Analysis

Sesamol can be produced by organic synthesis from heliotropine . A study has been conducted to synthesize a series of sesamol-based phenolic acid derivatives, which were designed by combination principle .


Molecular Structure Analysis

Sesamol’s molecular targets and mechanism of action, at least for its antidepressant-like effects, is found to be through the brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors .


Chemical Reactions Analysis

Free radical scavenging reactions of sesamol have been studied using a nanosecond pulse radiolysis technique. Sesamol efficiently scavenges hydroxyl, one-electron oxidizing, organo-haloperoxyl, lipid peroxyl, and tryptophanyl radicals .


Physical And Chemical Properties Analysis

Sesamol is a molecule with appropriate aqueous solubility (~38.8 mg/mL) and log P (1.29); pKa of sesamol was found to be 9.79 and it exhibited a distribution coefficient >1 . It is well absorbed throughout the GIT and showed an oral bioavailability of 95.61% .

Scientific Research Applications

Enhancing Pharmaceutical and Nutraceutical Potential

  • Sesamol exhibits pharmacological activities like antioxidant, anti-inflammatory, antineoplastic, and antimicrobial properties.
  • It's effective in preventing diseases like cancer, hepatic disorders, cardiac ailments, and neurological diseases.
  • Despite its therapeutic potential, challenges in solubility, stability, bioavailability, and rapid clearance limit its clinical utility. Novel carrier systems have been developed to overcome these challenges (Nair et al., 2023).

Effects on Obesity and Metabolic Health

  • Sesamol mitigates body weight gain and development of insulin resistance in diet-induced obesity.
  • It normalizes serum and hepatic lipid contents, suppresses lipogenesis, and improves mitochondrial gene expressions related to metabolism (Liu et al., 2017).

Anti-Cancer Properties

  • Sesamol demonstrates anti-cancer effects through its ability to regulate apoptosis and various stages of the cell cycle.
  • It targets multiple signaling pathways including p53, MAPK, JNK, and NF-κB, contributing to its chemopreventive and anti-proliferative roles (Majdalawieh & Mansour, 2019).

Role in Liver and Metabolic Health

  • Sesamol ameliorates obesity-associated metabolic disorders by regulating hepatic lipid metabolism in high-fat diet-induced obese mice (Qin et al., 2019).

Antioxidant Activities

  • It effectively scavenges various types of radicals and inhibits lipid peroxidation, DNA cleavage, and oxidative damage (Joshi et al., 2005).

Neuroprotective Bioactivities

  • Sesamol shows potential in improving cognitive deficits and anxiety behaviors, possibly through its effects on gut microbiota/metabolites and its ApoE-dependent mechanism (Yuan et al., 2019).

Interaction with DNA and Cellular Effects

  • Studies have shown that sesamol interacts with DNA, inducing apoptosis in cancer cells and affecting cellular processes (Liu et al., 2013).

Anti-Inflammatory and Memory Improvement

  • It mitigates memory impairment and amyloidogenesis in neuroinflammation-related diseases by inhibiting inflammatory mediators and pathways (Liu et al., 2017).

Impact on Cell Growth and Biosynthesis

  • Sesamol enhances cell growth and biosynthesis of certain compounds, as demonstrated in microalgal studies (Liu et al., 2015).

Topical Applications and Antioxidant Activity

  • Its use in nanostructured lipid carriers for topical administration has shown controlled release and enhanced antioxidant activity (Puglia et al., 2016).

Protective Effect on Colitis

  • Sesamol supplementation alleviates colitis symptoms, improving gut barrier integrity and inflammatory responses (Zhao et al., 2020).

Bioavailability and Tissue Distribution

  • Studies have explored the bioavailability and distribution of sesamol in various tissues, indicating its potential for systemic therapeutic applications (Jan et al., 2008).

Electrochemical Determination in Foods

  • Techniques for determining sesamol in foods using advanced electrochemical methods have been developed (Aslışen et al., 2020).

Wound Healing Properties

Impact on Hepatocellular Carcinoma Cells

  • It induces apoptosis in hepatocellular carcinoma cells by impairing mitochondrial function and suppressing autophagy (Liu et al., 2017).

Role in Delaying Mortality and Attenuating Hepatic Injury

  • Sesamol delays mortality and attenuates hepatic injury in septic rats, suggesting its potential in critical care scenarios (Hsu et al., 2006).

Effect on Plasma and Tissue Lipids

  • It has demonstrated effects in modulating plasma and tissue lipids, particularly in conditions like cardiotoxicity (Vennila & Pugalendi, 2012).

Modulation of Inflammatory Mediators

  • Sesamol can attenuate arthritis by modulating inflammatory mediators and extracellular matrix degrading enzymes (Hemshekhar et al., 2013).

Safety And Hazards

Sesamol may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer .

Future Directions

While sesamol has been extensively studied for its curative role in various diseases owing to its antioxidant potential, in-depth investigation of its important characteristics including its oral pharmacokinetics is warranted, before evaluating this molecule for clinical application .

properties

IUPAC Name

1,3-benzodioxol-5-ol
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InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2
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InChI Key

LUSZGTFNYDARNI-UHFFFAOYSA-N
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)O
Source PubChem
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Molecular Formula

C7H6O3
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DSSTOX Substance ID

DTXSID9021267
Record name Sesamol
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Molecular Weight

138.12 g/mol
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS], Solid
Record name Sesamol
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Boiling Point

272.00 to 274.00 °C. @ 760.00 mm Hg
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Solubility

slightly
Record name Sesamol
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Product Name

3,4-Methylenedioxyphenol

Color/Form

Crystals from chloroform/petroleum ether, Beige crystals

CAS RN

533-31-3
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Melting Point

64.9 °C, 65.8 °C
Record name Sesamol
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Record name Sesamol
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Synthesis routes and methods

Procedure details

commercial piperonal (Aldrich) (60 g) was dissolved in CH2Cl2 (500 ml), m--chloroperoxybenzoic acid (MCPBA) (90 g) added in portions and left to stir at room temperature (18 hrs.). The precipitate was filtered off and washed with CH2Cl2. The combined filtrate was then washed with cold saturated Na2CO3 solution, followed by H2O, dried over anhy. MgSO4 and evaporated to dryness. The resulting formate ester, δ (CDCl3, 300 Hz): 5.99 (2H, s, OCH2O), 6.56 (1H, d, J=8 Hz, H-6), 6.65 (1H, d, J=2 Hz, H-2), 6.70 (1H, d, J=8 Hz, H-5), 8.25 (1H, s, formate), was dissolved in MeOH (250 ml) and mixed with a solution of 30 g KOH in 200 ml MeOH. The reaction mixture was left at room temp for 15 hrs., evaporated to dryness, the residue dissolved in water (300 ml), acidified to neutral by dilute HCl (6N) and extracted with ethyl acetate. The organic layer was washed with NaHCO3 followed by water, dried over anhy. MgSO4 and evaporated to dryness. The crude product (57 g) was recrystallized from hexane (48 g), to yield colourless crystals, mp. 54°-55° C.; IR νmaxKBr cm-1 : 3580, 1625; UV νmaxMeOH nm (ε): 300.1 (2436), 234.2 (2269), 215.3 (2697), with KOH in methanol 314.2 (2477), 242.6 (2781), 225.6 (2746); 1H-NMR δ (CDCl3): 5.90 2H, s, OCH2O), 6.15 (1H, dd, J=2.4, 8.0 Hz, H-6), 6.24 (1H, d, J=2.4 Hz, H-2), 6.34 (1H, d, J=8.0, Hz, H-5), 4.68 (1H, bs, exchanged with D2O, phenolic); HRMS m/z: 138.0316 (M+, 100, C7H6O3), 137.0238 (M+ -H, 88.42, C7H5O3).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,000
Citations
B Bosebabu, SP Cheruku… - Mini reviews in …, 2020 - ingentaconnect.com
… of sesamol are listed in Table 1 [6]. This review focuses on the biological effects of sesamol obtained … Sesamol has a potent antioxidant and anti-inflammatory property and is being used …
Number of citations: 30 www.ingentaconnect.com
S Sharma, IP Kaur - International journal of dermatology, 2006 - Wiley Online Library
Aging comprises various changes that occur in living organisms with the passage of time, leading to increased system entropy, loss of homeostasis and eventually death. Of the various …
Number of citations: 105 onlinelibrary.wiley.com
M Srisayam, N Weerapreeyakul, S Barusrux… - J cosmet Sci, 2014 - academia.edu
… sesamol indicate that sesamol not only possesses a phytochemical value but also medicinal effects. Sesamol … In this study, we evaluated the potential of sesamol for an alternative use …
Number of citations: 42 www.academia.edu
AF Majdalawieh, ZR Mansour - European journal of pharmacology, 2019 - Elsevier
… of sesamol in several cancer cell lines and animal models. The protective role that sesamol plays … The ability of sesamol to regulate apoptosis and various stages of the cell cycle is also …
Number of citations: 114 www.sciencedirect.com
P Jayaraj, CA Narasimhulu, S Rajagopalan… - Food & function, 2020 - pubs.rsc.org
… Among them, sesamol is one of the key natural phenols … of sesamol in sesame oil (the chemical name of sesamol is … concise review on the usefulness of sesamol in sesame oil in CVD in …
Number of citations: 69 pubs.rsc.org
K Kikugawa, M Arai, T Kurechi - Journal of the American Oil …, 1983 - Wiley Online Library
… comparative antioxidant activity of sesamol and other antioxidants … sesamol from its bound form (sesamolin) (8,9). We have demonstrated that sesamol was readily oxidized into sesamol …
Number of citations: 134 aocs.onlinelibrary.wiley.com
T Geetha, B Rohit, KI Pal - Medicinal Chemistry, 2009 - ingentaconnect.com
… vitro antioxidant activity of sesamol. As most … sesamol was found to be an efficient scavenger of the entire range of ROS in several test systems pointing towards the potential of sesamol …
Number of citations: 50 www.ingentaconnect.com
M Uchida, S NAKAJIN, S TOYOSHIMA… - Biological and …, 1996 - jstage.jst.go.jp
The effect of sesamol and 20 related compounds on the lipid peroxidation of liposomes induced by Fe*", on the lipid peroxidation of rat liver microsomes induced by CCl, or NADPH and …
Number of citations: 99 www.jstage.jst.go.jp
A Kuhad, K Chopra - Experimental brain research, 2008 - Springer
Emerging epidemiologic data indicates that diabetes is a potential predisposing factor for neuropsychiatric deficits as stroke, cerebrovascular diseases, diabetes-associated cognitive …
Number of citations: 120 link.springer.com
MA Ansari, Z Fatima, S Hameed - Journal of pathogens, 2014 - hindawi.com
We investigated the antifungal effects of sesamol (Ses), a natural phenolic compound, and exemplified that it could be mediated through disruption of calcineurin signaling pathway in C…
Number of citations: 51 www.hindawi.com

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